N-(3-methylpyridin-2-yl)-4-propoxynaphthalene-1-sulfonamide

Description

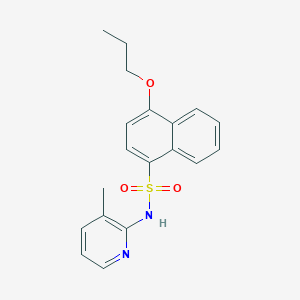

N-(3-Methylpyridin-2-yl)-4-propoxynaphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with a propoxy group at the 4-position and a 3-methylpyridin-2-yl amine moiety at the sulfonamide nitrogen. Sulfonamides are widely explored in medicinal chemistry due to their versatility in targeting enzymes, such as carbonic anhydrases, cyclooxygenases (COXs), and fatty acid amide hydrolases (FAAHs).

Properties

IUPAC Name |

N-(3-methylpyridin-2-yl)-4-propoxynaphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-3-13-24-17-10-11-18(16-9-5-4-8-15(16)17)25(22,23)21-19-14(2)7-6-12-20-19/h4-12H,3,13H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRDIWNKOVVFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=C(C=CC=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpyridin-2-yl)-4-propoxynaphthalene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Naphthalene Sulfonamide Core: The initial step involves the sulfonation of naphthalene to form naphthalene sulfonic acid, which is then converted to the corresponding sulfonyl chloride using thionyl chloride (SOCl₂).

Attachment of the Propoxy Group: The sulfonyl chloride is reacted with propanol in the presence of a base such as pyridine to form the propoxynaphthalene sulfonamide.

Introduction of the Methylpyridinyl Group: The final step involves the coupling of the propoxynaphthalene sulfonamide with 3-methyl-2-aminopyridine under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylpyridin-2-yl)-4-propoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, where it can be substituted with various alkyl or aryl groups using appropriate alkylating or arylating agents.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or neutral conditions.

Reduction: LiAlH₄ in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: N-alkyl or N-aryl sulfonamides.

Scientific Research Applications

Anticancer Properties

NPS has been investigated for its anticancer effects across multiple cancer cell lines, including breast, prostate, and lung cancers. Studies indicate that NPS inhibits the growth of these cancer cells through several mechanisms:

- Targeting Tumor Vasculature : NPS is believed to interfere with the tumor blood supply, thereby restricting nutrient flow to cancer cells. This action may contribute to its effectiveness in reducing tumor size and proliferation rates.

- Cell Cycle Arrest : Research suggests that NPS induces cell cycle arrest in cancer cells, preventing them from dividing and proliferating.

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory properties in various animal models. It has shown promise in reducing inflammation associated with conditions such as arthritis and inflammatory bowel disease. The proposed mechanisms include:

- Inhibition of Pro-inflammatory Cytokines : NPS may reduce the levels of pro-inflammatory cytokines, thereby alleviating inflammation.

- Modulation of Immune Response : The compound appears to modulate immune responses, which can be beneficial in chronic inflammatory conditions.

In Vitro Studies on Cancer Cell Lines

In vitro studies have demonstrated that NPS effectively reduces cell viability in several cancer cell lines. For instance:

- Breast Cancer Cell Lines : A study showed a significant decrease in cell proliferation when treated with NPS at concentrations as low as 10 µM.

- Prostate Cancer Models : Similar effects were observed in prostate cancer models, where NPS treatment led to apoptosis in a dose-dependent manner.

Animal Models for Inflammation

In animal models of inflammatory diseases such as arthritis:

- Reduction of Symptoms : Administration of NPS resulted in reduced swelling and pain scores compared to control groups receiving placebo treatments.

- Histological Analysis : Tissue samples from treated animals showed decreased infiltration of inflammatory cells and lower levels of inflammatory markers.

Mechanism of Action

The mechanism of action of N-(3-methylpyridin-2-yl)-4-propoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. The propoxy and methylpyridinyl groups contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets and aromatic residues within the target protein.

Comparison with Similar Compounds

N-(3-Methylpyridin-2-yl) Amide Derivatives (Flu-AM1 and Ibu-AM5)

Flu-AM1 and Ibu-AM5 are amide derivatives of flurbiprofen and ibuprofen, respectively, sharing the N-(3-methylpyridin-2-yl) group with the target compound. Key differences include:

- Functional Group : The target compound’s sulfonamide group (-SO₂NH-) is more electron-withdrawing than the amide (-CONH-) in Flu-AM1/Ibu-AM5, which may influence binding kinetics and metabolic stability .

- Core Structure : Flu-AM1/Ibu-AM5 use a biphenylacetic acid (flurbiprofen/ibuprofen) backbone, whereas the target employs a naphthalene system. The naphthalene’s larger aromatic surface area could enhance π-π stacking interactions in enzyme binding .

Chromen-Based Sulfonamide (Example 56, )

This compound features a methanesulfonamide group attached to a chromen-pyrazolo[3,4-d]pyrimidine core. Comparisons include:

- Substituents : The target’s propoxy group may increase lipophilicity compared to the chromen system’s fluorophenyl substituents, affecting membrane permeability .

Functional Analogues

Carboxamide Derivatives ()

N-(Cyclopropyl(3-methylpyridin-2-yl)methyl) indole carboxamides share the 3-methylpyridinyl motif but differ in:

- Linkage : Carboxamide (-CONH-) vs. sulfonamide (-SO₂NH-), altering electronic properties and hydrogen-bonding capacity.

- Synthesis : Carboxamides are synthesized via HATU-mediated coupling, while sulfonamides often require sulfonyl chloride intermediates .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

N-(3-methylpyridin-2-yl)-4-propoxynaphthalene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Pyridine ring : Contributes to the compound's biological activity through interactions with biological targets.

- Naphthalene core : Provides hydrophobic characteristics that may enhance membrane permeability.

- Sulfonamide group : Known for its role in various biological activities, including antimicrobial and anti-inflammatory effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other sulfonamides which inhibit dihydropteroate synthase.

- Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways, impacting cellular responses.

- Antimicrobial Activity : Like many sulfonamides, it may exhibit antimicrobial properties by interfering with bacterial folate synthesis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Enzyme inhibition | Inhibition of PDE4B (phosphodiesterase) |

Case Studies and Research Findings

- Antimicrobial Studies : Research has shown that this compound exhibits significant antimicrobial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. These findings suggest that the compound could be a candidate for further development as an antibiotic agent.

- Anti-inflammatory Effects : A study demonstrated that the compound reduced levels of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

- Phosphodiesterase Inhibition : The compound has been identified as a selective inhibitor of phosphodiesterase 4B (PDE4B), which plays a crucial role in regulating intracellular cAMP levels. This inhibition can lead to increased cAMP signaling, which has implications for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.